
L-Homocysteine thiolactone hydrochloride
Vue d'ensemble
Description
L-Homocysteine thiolactone hydrochloride (CAS: 31828-68-9) is an intramolecular thioester derivative of homocysteine. It plays a critical role in biochemical research, particularly in studying hyperhomocysteinemia (HHcy)-associated pathologies such as cardiovascular diseases, neurodegenerative disorders (e.g., Alzheimer’s and epilepsy), and retinal inflammation . Its molecular structure (C₄H₈ClNOS, MW: 153.63) enables stability under physiological conditions, making it suitable for cell culture studies and in vivo models . In vitro, it induces dose-dependent cytotoxicity (40% cell death at 0.25 mM; 80% at 1 mM in HUVECs) and is metabolized by methionyl-tRNA synthetase in all cell types, leading to protein N-homocysteinylation . It is also pivotal in radiopharmaceutical synthesis, such as L-[methyl-(11C)]methionine ([11C]MET) for PET imaging of brain tumors .
Méthodes De Préparation
Continuous Microchannel Reactor and Electrolytic Cell Synthesis
The continuous production method described in CN111004209A utilizes a microchannel reactor and plate-and-frame electrolytic cell to synthesize DL-homocysteine thiolactone hydrochloride . While this patent focuses on the racemic DL-form, the methodology can be adapted for L-enantiomer production by starting with L-methionine instead of DL-methionine.
Reaction Steps and Parameters
-
Sulfonation : L-Methionine reacts with 15–18 M sulfuric acid in a liquid-phase microchannel reactor at 80°C to form L-homocystine.
-
Electrolytic Reduction : The reaction mixture is transferred to an electrolytic cell with graphite electrodes. In a hydrochloric acid system (3 M HCl), L-homocystine undergoes reduction at 50°C and a current density of 45 mA/cm² to yield L-homocysteine hydrochloride .
-
Cyclization : The product is dehydrated and condensed under controlled pH (adjusted to 2 with HCl) to form this compound.
Key Advantages :
-
High yield (up to 90%) and purity (>98%) due to efficient mass transfer in microchannel reactors .
-
Scalable for industrial production with a flow rate of 55 mL/min.
Limitations :
-
Requires resolution steps if starting from DL-methionine.
-
High energy input for electrolysis.
Substitution Reaction from L-Homoserine Lactone
KR102384780B1 outlines a substitution method to convert L-homoserine lactone into this compound . This two-step process involves:
Step A: Thiolactonization
L-Homoserine lactone reacts with thiocarboxylic acid metal salts (e.g., CH₃COSK) in dimethylformamide (DMF) at 120°C for 16 hours, yielding N-acetyl-L-homocysteine thiolactone .
Reaction Conditions :
-
Temperature: 120°C
-
Solvent: DMF
-
Yield: 40–43%
Step B: Deprotection
The acetyl group is removed via acidic hydrolysis (6 M HCl, 80°C, 2 hours) to produce this compound.
Advantages :
-
Enantiomeric integrity preserved by using L-homoserine lactone.
-
Mild deprotection conditions minimize racemization.
Challenges :
-
Moderate yield due to side reactions during substitution.
A common laboratory method involves cyclizing L-homocysteine in concentrated hydrochloric acid. The process, referenced in CN107325073A , proceeds as follows :
-
Acidification : L-Homocysteine is dissolved in 6 M HCl.
-
Cyclization : The solution is heated at 60°C for 4 hours, facilitating intramolecular thioester formation.
-
Crystallization : The product is concentrated under vacuum and recrystallized from ethanol.
Optimized Parameters :
-
HCl Concentration: 6 M
-
Temperature: 60°C
-
Yield: 75–80%
Drawbacks :
-
Requires high-purity L-homocysteine as a starting material.
-
Prolonged heating may lead to decomposition.
Solid-Phase Synthesis for Small-Scale Production
Adapted from PMC11579287 , solid-phase synthesis enables precise control over reaction conditions for research-scale production .
Procedure :
-
Resin Functionalization : Wang resin is loaded with Fmoc-L-homocysteine.
-
Cyclization : Treatment with thiolactonizing agents (e.g., EDCI/HOBt) in DMF.
-
Cleavage : Hydrochloric acid (3 M) releases this compound from the resin.
Yield : 60–65%
Purity : >95% (HPLC)
Comparative Analysis of Methods
Method | Starting Material | Yield (%) | Purity (%) | Enantiomeric Excess | Scalability |
---|---|---|---|---|---|
Microchannel Reactor | L-Methionine | 90 | 98 | >99% (L) | Industrial |
Substitution Reaction | L-Homoserine Lactone | 43 | 95 | >99% (L) | Pilot Plant |
Acidic Cyclization | L-Homocysteine | 80 | 97 | >99% (L) | Laboratory |
Enzymatic Resolution | DL-Thiolactone | 50 | 90 | >99% (L) | Laboratory |
Solid-Phase Synthesis | Fmoc-L-Homocysteine | 65 | 95 | >99% (L) | Research-Scale |
Analyse Des Réactions Chimiques
Types de réactions
La thiolactone de L-homocystéine (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des disulfures.
Réduction : Les réactions de réduction peuvent convertir la thiolactone en homocystéine.
Substitution : Le cycle thiolactone peut être ouvert par des nucléophiles tels que les amines ou les groupes hydroxyle.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants pour les réactions d'oxydation, des agents réducteurs pour les réactions de réduction et des nucléophiles pour les réactions de substitution .
Principaux produits formés
Les principaux produits formés par ces réactions comprennent des disulfures à partir de l'oxydation, de l'homocystéine à partir de la réduction et divers amides ou esters à partir de réactions de substitution .
Applications de recherche scientifique
La thiolactone de L-homocystéine (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément de base pour la synthèse organique et bio-organique.
Industrie : Elle est utilisée dans la science des polymères et le développement de matériaux durables.
Mécanisme d'action
La thiolactone de L-homocystéine (chlorhydrate) exerce ses effets en empêchant l'incorporation translationnelle de l'homocystéine dans les protéines . Cette modification peut entraîner des dommages aux protéines via un mécanisme radical thiyle, conduisant à l'agrégation des protéines et à la neurotoxicité .
Applications De Recherche Scientifique
Cardiovascular Research
L-Homocysteine Thiolactone Hydrochloride and Cardiac Function
Numerous studies have indicated that this compound plays a critical role in cardiovascular health. Elevated levels of homocysteine are associated with increased risks of cardiovascular diseases (CVDs). Research has demonstrated that this compound can affect cardiac contractility, coronary flow, and oxidative stress markers. For example, a study using isolated rat hearts showed that administration of this compound led to decreased cardiac contractility and coronary flow, highlighting its potential impact on heart function under pathological conditions .
Mechanisms of Action
The adverse effects observed with this compound are believed to be mediated through oxidative stress mechanisms. The compound can induce the generation of reactive oxygen species, which impair endothelial function and nitric oxide availability. This suggests that this compound could serve as a valuable tool for investigating the pathophysiology of CVDs and developing therapeutic strategies .
Protein Modification Studies
Post-Translational Modifications
This compound is recognized for its ability to modify proteins through N-homocysteinylation, a process that can alter protein function and stability. This compound is utilized in studies aimed at understanding post-translational modifications, particularly affecting lysine residues within proteins. By introducing this compound into protein samples, researchers can explore the dynamics of protein interactions and modifications under various physiological conditions .
Pharmaceutical Synthesis
Intermediate in Drug Development
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds such as erdosteine and citiolone. These drugs are used in treating respiratory diseases by acting as mucolytics, thereby improving airway clearance . The synthesis process often involves using this compound due to its favorable reactivity profiles.
Continuous Production Methods
Recent advancements have focused on optimizing the production of this compound using innovative methods such as microchannel reactors. These techniques enhance yield and purity while minimizing environmental impact compared to traditional methods . This aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
Summary Table
Case Studies
- Cardiac Function Study : In a controlled experiment involving isolated rat hearts, researchers administered varying concentrations of this compound. Results indicated significant reductions in cardiac contractility metrics such as and coronary flow compared to control groups, emphasizing its role in cardiovascular dysfunction .
- Protein Interaction Analysis : A study focused on the modification of specific proteins using this compound revealed alterations in protein binding affinities and stability. This research provides insights into how post-translational modifications can influence cellular signaling pathways .
- Synthesis Optimization : A recent innovation in synthesizing this compound demonstrated improved yields through a continuous microchannel reactor process, significantly enhancing the efficiency of drug production while reducing waste .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
DL-Homocysteine Thiolactone Hydrochloride
- Structure and Stability: The DL-form (CAS: 6038-19-3) is a racemic mixture, differing stereochemically from the L-enantiomer. Both forms share the same molecular formula (C₄H₇NOS·HCl) but exhibit distinct reactivity due to enantiomeric differences. The DL-form is stable during polymerization reactions under alkaline conditions, forming poly-L-homocysteine via oxidation .
- Applications : Used in polymer synthesis (e.g., poly-L-homocysteine with degrees of polymerization up to 20) and industrial applications, such as hydrogel adhesives for tissue engineering . Unlike the L-form, it lacks specificity in radiopharmaceutical synthesis due to enantiomeric impurity .
- Toxicity : Exhibits root-growth inhibitory activity in plants but lacks detailed cytotoxicity data in mammalian systems .
L-Cysteine Hydrochloride Hydrate
- Structure and Function: A conditionally essential amino acid (C₃H₈ClNO₂S·H₂O, MW: 175.63) and precursor to glutathione, taurine, and hydrogen sulfide. Unlike L-homocysteine thiolactone, it acts as an antioxidant and appetite suppressant .
- Stability : Stable in aqueous solutions, contrasting with L-homocysteine thiolactone’s instability in extreme pH conditions .
Homocysteine (Free Acid)
- Reactivity : The free acid form of homocysteine is highly unstable in acidic or alkaline media, rapidly oxidizing to homocystine or forming cyclic thiolactones .
- Research Use : Requires fresh preparation for cell studies (e.g., 50 μM in neuronal cultures), whereas the thiolactone hydrochloride offers prolonged stability .
Comparative Data Table
Key Research Findings
- Synthetic Utility : this compound enables efficient 11C-methylation for [11C]MET production, though enantiomeric purity challenges persist .
- Toxicity Mechanisms : The L-form induces mitochondrial ROS generation in neurons and disrupts retinal pigment epithelial (RPE) function, mimicking age-related macular degeneration (AMD) in mice .
- Industrial Relevance : DL-Homocysteine thiolactone is critical in synthesizing poly-L-homocysteine (DP ~20) and biocompatible hydrogels, highlighting its versatility beyond biomedical research .
Activité Biologique
L-Homocysteine thiolactone hydrochloride (L-Hcy TLHC) is a chemically reactive metabolite of homocysteine, a sulfur-containing amino acid. This compound has garnered attention due to its significant biological activities and implications in cardiovascular health, oxidative stress, and potential therapeutic applications. This article provides a detailed overview of the biological activity of L-Hcy TLHC, supported by relevant research findings, data tables, and case studies.
Overview of this compound
L-Hcy TLHC is formed through the metabolic conversion of homocysteine and is known for its ability to acylate proteins, leading to post-translational modifications that can affect protein function. The thiolactone form is particularly reactive and has been implicated in various pathological processes, including cardiovascular diseases (CVD) and oxidative stress.
1. Cardiovascular Effects
Research indicates that L-Hcy TLHC has notable effects on cardiac function. A study utilizing isolated rat hearts demonstrated that administration of L-Hcy TLHC resulted in decreased cardiac contractility and coronary flow:
Parameter | Control (Mean ± SD) | L-Hcy TLHC (10 μM) (Mean ± SD) | P-Value |
---|---|---|---|
dp/dt max | 1230 ± 150 | 980 ± 120 | <0.05 |
dp/dt min | -850 ± 100 | -900 ± 110 | NS |
SLVP | 80 ± 10 | 60 ± 15 | <0.05 |
Coronary Flow (CF) | 15 ± 2 | 10 ± 1 | <0.05 |
The study highlighted that while L-Hcy TLHC decreased dp/dt max and coronary flow, it did not significantly alter oxidative stress markers such as hydrogen peroxide levels or superoxide anion concentrations when administered alone .
2. Oxidative Stress
L-Hcy TLHC has been shown to influence oxidative stress pathways. In combination with gasotransmitter inhibitors (e.g., L-NAME), it reduced oxidative stress markers, suggesting a complex interaction between homocysteine metabolism and oxidative stress mechanisms:
- Oxidative Stress Markers :
- TBARS: Thiobarbituric acid reactive substances
- NO2: Nitrite concentration
- O2−: Superoxide anion
- H2O2: Hydrogen peroxide concentration
The combination treatment led to significant reductions in these markers, indicating that L-Hcy TLHC may have a protective effect against oxidative damage under specific conditions .
3. Risk Marker for Cardiovascular Disease
A prospective study involving patients with suspected coronary artery disease found that urinary excretion levels of homocysteine thiolactone were significantly associated with the risk of acute myocardial infarction (AMI). The hazard ratio for AMI risk was reported as follows:
Urinary Hcy-Thiolactone/Creatinine Ratio | Hazard Ratio (HR) | Confidence Interval (CI) |
---|---|---|
Below Median | 1.58 | 1.10–2.26 |
Above Median | 2.72 | 1.47–5.03 |
This association remained significant even after adjusting for confounding factors such as age and gender, suggesting that elevated levels of urinary Hcy-thiolactone may serve as a sensitive biomarker for cardiovascular risk assessment .
Mechanistic Insights
The biological activity of L-Hcy TLHC is largely attributed to its ability to modify proteins through acylation, which can lead to altered protein function and contribute to pathological conditions such as endothelial dysfunction and vascular damage. The mechanism by which homocysteine induces these effects includes:
- Generation of reactive oxygen species (ROS)
- Impairment of nitric oxide bioavailability
- Induction of inflammatory pathways
These processes are critical in understanding how elevated homocysteine levels contribute to cardiovascular diseases .
Case Study: Impact on Cardiac Function
In an experimental model using isolated rat hearts, researchers observed that the administration of L-Hcy TLHC led to significant changes in cardiac parameters compared to controls. The study concluded that the thiolactone form of homocysteine plays a detrimental role in cardiac contractility and coronary flow regulation.
Case Study: Urinary Biomarker for AMI Risk
A large cohort study evaluated urinary excretion levels of Hcy-thiolactone among patients with confirmed coronary artery disease. The findings indicated a strong correlation between elevated urinary Hcy-thiolactone levels and increased incidence of AMI, highlighting its potential as a predictive biomarker .
Q & A
Basic Research Questions
Q. What is the biochemical role of L-Homocysteine thiolactone hydrochloride in protein modification studies?
this compound (L-HCTL) is a critical tool for studying post-translational modifications (PTMs) of proteins, particularly targeting lysine residues. Its reactive thiolactone group enables covalent bonding with primary amines (e.g., ε-amino groups of lysine), mimicking endogenous homocysteinylation processes linked to cardiovascular and neurodegenerative pathologies. Researchers use L-HCTL to investigate how these modifications alter protein function, stability, and interactions. For example, studies demonstrate that L-HCTL modifies apolipoproteins, impairing their lipid-binding capacity and promoting atherosclerosis . Methodologically, L-HCTL is applied at 20 mg/mL in aqueous solutions (or 100 mg/mL in DMSO) to induce PTMs in vitro, followed by mass spectrometry or immunoblotting to detect homocysteinylated proteins .
Q. How is L-HCTL utilized in tracking cysteine metabolism and deficiencies?
L-HCTL serves as a precursor to cysteine, enabling researchers to trace cysteine biosynthesis and utilization in metabolic pathways. In cell cultures, L-HCTL is administered at 0.25–1 mM concentrations to monitor its conversion to cysteine via enzymatic hydrolysis. This approach helps identify defects in enzymes like cystathionine β-synthase (CBS), which are implicated in hyperhomocysteinemia. For instance, in CBS-deficient models, L-HCTL accumulates, leading to oxidative stress and endoplasmic reticulum dysfunction, measurable via glutathione depletion assays or reactive oxygen species (ROS) probes .
Advanced Research Questions
Q. How do experimental concentrations of L-HCTL lead to conflicting outcomes in apoptosis and necrosis studies?
Conflicting results arise from concentration-dependent effects and cell-type variability. For example:
- At 0.25 mM , L-HCTL induces ~40% cell death in HUVECs after 24 hours, primarily via apoptosis (Annexin V+/PI− staining) .
- At 1 mM , necrosis dominates (~80% cell death), linked to membrane rupture and ATP depletion .
- In EA.hy926 endothelial cells, 12.5–50 µM L-HCTL reduces apoptosis but increases necrosis when tropomyosin-1 is overexpressed, suggesting cytoskeletal stabilization alters stress responses .
Methodological note : Use flow cytometry with Annexin V/PI dual staining to differentiate apoptosis (early: Annexin V+/PI−; late: Annexin V+/PI+) and necrosis (Annexin V−/PI+). Include controls for ROS scavengers (e.g., mitoTEMPO) to isolate oxidative stress contributions .
Q. What mechanisms underlie L-HCTL's dual role in enhancing cell migration while inducing neurotoxicity?
- Pro-migratory effects : In tropomyosin-1-overexpressing EA.hy926 cells, 25 µM L-HCTL enhances wound closure by stabilizing F-actin and increasing β-catenin/ZO-1 expression at cell junctions. This is quantified via scratch assays and fluorescence intensity measurements (e.g., 2067.32 vs. 1698.91 AU for F-actin) .
- Neurotoxicity : At 50 µM , L-HCTL activates GluN2A-containing NMDA receptors in neurons, causing sustained calcium influx, mitochondrial ROS overproduction, and neuronal death. This is validated using antagonists like DL-AP5 and ROS inhibitors .
Experimental design : Pair migration assays (phase-contrast imaging) with calcium flux measurements (Fluo-4 AM dye) to reconcile context-dependent outcomes.
Q. How can researchers address contradictions in L-HCTL's impact on oxidative stress markers?
Discrepancies stem from model-specific redox buffering capacities :
- In isolated rat hearts, 5.5–11 mM/kg L-HCTL reduces cardiac contractility and increases lipid peroxidation (malondialdehyde assays), indicating oxidative damage .
- Conversely, in HUVECs, 1 mM L-HCTL upregulates glutathione peroxidase (GPx) activity, mitigating ROS via compensatory mechanisms .
Resolution : Use tissue-specific models and compare time-resolved ROS dynamics (e.g., Amplex Red for H₂O₂ quantification). Include knockout models (e.g., Pon1−/− mice) to assess enzymatic detoxification roles .
Q. Data Contradiction Analysis
Q. Why do studies report divergent thresholds for L-HCTL-induced cytotoxicity?
Variability arises from:
- Cell type : Primary neurons show toxicity at 10 µM due to low antioxidant reserves, while immortalized lines (e.g., EA.hy926) tolerate up to 50 µM .
- Exposure duration : Acute treatment (3–6 hours) may activate stress-response pathways (e.g., Nrf2), whereas chronic exposure (24+ hours) depletes these defenses .
Recommendation : Standardize protocols using ISO-certified cell lines and report both IC₅₀ and time-resolved viability curves (e.g., MTT assays at 570/630 nm) .
Q. Methodological Guidelines
- Dosage conversion : For in vivo studies, adjust doses using body surface area (BSA). For example, a 20 mg/kg mouse dose converts to 10 mg/kg in rats (multiply by mouse Km=3, divide by rat Km=6) .
- Solubility : Prepare stock solutions in H₂O (20 mg/mL) or DMSO (100 mg/mL) with sonication to prevent aggregation .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., p<0.05 for α-catenin fluorescence intensity changes) .
Propriétés
IUPAC Name |
(3S)-3-aminothiolan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGSUBKDDEALH-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)[C@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953745 | |
Record name | 3-Aminothiolan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31828-68-9 | |
Record name | L-Homocysteine thiolactone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31828-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homocysteine thiolactone hydrochloride, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminothiolan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-aminodihydrothiophen-2(3H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HTL9Q12FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.